3-Bromo-2-hydroxybenzonitrile
Overview
Description
3-Bromo-2-hydroxybenzonitrile is an organic compound with the empirical formula C7H4BrNO . It has a molecular weight of 198.02 g/mol . This compound is used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-hydroxybenzonitrile consists of a benzene ring substituted with a bromine atom, a hydroxyl group, and a nitrile group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound: the bromine atom is at the 3rd position, the hydroxyl group is at the 2nd position, and the nitrile group is directly attached to the benzene ring .Physical And Chemical Properties Analysis
3-Bromo-2-hydroxybenzonitrile is a powder with a melting point of 118-122 °C . It has a density of 1.8±0.1 g/cm3, a boiling point of 248.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has a molar refractivity of 40.6±0.4 cm3, a polar surface area of 44 Å2, and a molar volume of 110.4±5.0 cm3 .Scientific Research Applications
Application 1: Crystal Structure Analysis
- Scientific Field: Crystallography
- Summary of the Application: The crystal structure of 3-Bromo-2-hydroxybenzonitrile has been determined, revealing a partial molecular packing disorder .
- Methods of Application: The crystal structure was determined using X-ray diffraction . The disorder has been parameterized as a disorder of only the bromine and nitrile substituents on a unique phenol ring .
- Results or Outcomes: An intramolecular O—H Br contact occurs. In the crystal, O—H Br/O—H Nnitrile hydrogen bonding is present between the disordered bromine and nitrile substituents and the phenol group, forming a spiral chain about a twofold screw axis extending parallel to the b-axis direction .
Application 2: Synthesis of Isoquinolin-1(2H)-one Analogs and Ampakine Heterocycles
- Scientific Field: Organic Chemistry
- Summary of the Application: 3-Bromo-2-hydroxybenzonitrile is used as a synthetic reagent in the synthesis of 3,4-fused isoquinolin-1(2H)-one analogs and ampakine heterocycles .
- Methods of Application: The title compound may be prepared by the addition of a cyano group to o-bromo-phenol . It has also recently been synthesized by the one-pot conversion of the salicylaldoxime, (E)-3-bromo-2-hydroxybenzaldehyde oxime, directly to 3-bromo-2-hydroxybenzonitrile .
- Results or Outcomes: The synthesized compounds are promising as a therapy for neurodegenerative diseases .
Safety And Hazards
3-Bromo-2-hydroxybenzonitrile is classified as having acute oral toxicity (Category 4), and it can cause skin and eye irritation . It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
3-bromo-2-hydroxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWXNBPLRLEXOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499460 | |
Record name | 3-Bromo-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-hydroxybenzonitrile | |
CAS RN |
13073-28-4 | |
Record name | 3-Bromo-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50499460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-2-hydroxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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